An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone: Chemical Properties and Structure
An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyphenylacetone, a significant metabolite in catecholamine pathways, has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of its core chemical properties, structural details, and its role in biological systems, particularly in the context of dopamine (B1211576) metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields, offering detailed data, experimental insights, and visual representations of its metabolic context.
Chemical and Physical Properties
3,4-Dihydroxyphenylacetone, also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a phenolic compound with the chemical formula C₉H₁₀O₃.[1][2] It is characterized by a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and an acetone (B3395972) group attached to the ring via a methylene (B1212753) bridge. The presence of the catechol group and the ketone functionality dictates its chemical reactivity and biological activity.
Identifiers and Descriptors
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-2-one | [2][3] |
| CAS Number | 2503-44-8 | [1][4] |
| Chemical Formula | C₉H₁₀O₃ | [1][2][4] |
| Molecular Weight | 166.17 g/mol | [1][2][5] |
| SMILES String | CC(=O)CC1=CC(=C(C=C1)O)O | [1][4] |
| InChI Key | JQXBETDGCMQLMK-UHFFFAOYSA-N | [1][4] |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to very dark brown powder | [1][6] |
| Melting Point | -30 °C (decomposition) | [5][7] |
| Boiling Point | 170-173 °C at 0.3 Torr | [7] |
| Solubility | Soluble in DMF (30 mg/mL), DMSO (20 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2, 10 mg/mL). Slightly soluble in chloroform (B151607) and methanol (B129727). Soluble in water (8.896e+004 mg/L at 25 °C, estimated). | [4][7][8] |
| pKa | 9.59 ± 0.10 (Predicted) | [7] |
| XlogP3 | 0.60 (Estimated) | [8] |
Chemical Structure
The structure of 3,4-Dihydroxyphenylacetone comprises a catechol nucleus attached to a propan-2-one moiety. This structure is fundamental to its chemical behavior, including its potential for oxidation at the catechol ring and reactions involving the ketone group.
graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=bold];
// Benzene (B151609) ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];
// Double bonds in the ring
C1 -- C2;
C2 -- C3;
C3 -- C4 [style=dashed];
C4 -- C5;
C5 -- C6 [style=dashed];
C6 -- C1;
// Substituents
C1 -- C7 [pos="0,2!", label="CH₂"];
C7 -- C8 [pos="-0.5,2.8!", label="C"];
C8 -- O1 [pos="-0.2,3.6!", label="O"];
C8 -- C9 [pos="-1.5,2.8!", label="CH₃"];
C3 -- O2 [pos="-1.74,-1!", label="OH"];
C4 -- O3 [pos="0,-2!", label="OH"];
// Invisible nodes for double bond representation
node [shape=point, width=0, height=0];
p1 [pos="-0.435,0.75!"];
p2 [pos="-0.435,-0.75!"];
p3 [pos="0.435,0!"];
p4 [pos="-0.35,3.2!"];
// Double bond edges
edge [style=solid];
C1 -- C6;
C2 -- C3;
C4 -- C5;
C8 -- O1 [len=0.5];
}
Caption: Simplified Dopamine Metabolism Pathway.
Experimental Protocols
Synthesis
A general approach for the synthesis of such compounds often involves:
-
Protection of the catechol group: To prevent oxidation during subsequent reactions, the hydroxyl groups are typically protected, for example, as methyl or benzyl (B1604629) ethers.
-
Chain elongation: Introduction of the three-carbon side chain. This could be achieved through various organic reactions such as aldol (B89426) condensation or Grignard reactions with appropriate precursors.
-
Functional group manipulation: Conversion of the side chain to the desired acetonyl group.
-
Deprotection: Removal of the protecting groups to yield the final product.
Purification
Purification of 3,4-dihydroxyphenylacetone would likely involve standard chromatographic techniques.
Methodology: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used to elute the compound. The polarity of the solvent system would be optimized based on thin-layer chromatography (TLC) analysis.
-
Procedure:
-
The crude product is dissolved in a minimal amount of the mobile phase.
-
The solution is loaded onto a pre-packed silica gel column.
-
The column is eluted with the chosen solvent system.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The solvent is removed from the pure fractions under reduced pressure to yield the purified 3,4-dihydroxyphenylacetone.
Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of 3,4-dihydroxyphenylacetone.
Methodology: Reversed-Phase HPLC (RP-HPLC)
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape and suppress ionization of phenolic hydroxyls).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% B in 20 minutes) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm for phenolic compounds).[4]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of 3,4-dihydroxyphenylacetone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 166.17
-
Key Fragments: The mass spectrum would likely show fragments corresponding to the loss of the acetyl group (CH₃CO) and cleavage of the side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O stretch (phenol): A peak around 1200-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR:
-
Aromatic protons: Signals in the region of 6.5-7.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Methylene protons (-CH₂-): A singlet around 3.6 ppm.
-
Methyl protons (-CH₃): A singlet around 2.1 ppm.
-
Hydroxyl protons (-OH): Broad singlets that are exchangeable with D₂O, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR:
-
Carbonyl carbon (C=O): A signal in the downfield region, typically >200 ppm.
-
Aromatic carbons: Signals in the range of 110-150 ppm. The carbons attached to the hydroxyl groups will be the most downfield among the aromatic signals.
-
Methylene carbon (-CH₂-): A signal around 45-55 ppm.
-
Methyl carbon (-CH₃): A signal in the upfield region, around 25-35 ppm.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of a sample for the presence and quantity of 3,4-dihydroxyphenylacetone.
Caption: Experimental Workflow for the Analysis of 3,4-Dihydroxyphenylacetone.
Conclusion
3,4-Dihydroxyphenylacetone is a molecule of significant interest due to its role as a metabolite and its structural features. This technical guide has summarized its key chemical and physical properties, provided insights into its biological context, and outlined relevant experimental methodologies for its synthesis, purification, and analysis. The provided data and visualizations are intended to support further research and development efforts involving this compound. A deeper understanding of its chemistry and biology will be crucial for advancing our knowledge in areas such as neurochemistry, drug metabolism, and toxicology.
References
- 1. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyacetophenone [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-dihydroxyphenylacetone CAS#: 2503-44-8 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
